molecular formula C18H18ClN3O3S2 B3016809 N-{4-[(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 868217-37-2

N-{4-[(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B3016809
CAS No.: 868217-37-2
M. Wt: 423.93
InChI Key: KLBOXLPGXAEONB-UHFFFAOYSA-N
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Description

N-{4-[(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide (CAS: 868217-37-2) is a sulfonamide derivative featuring a 4,5-dihydroimidazole core substituted with a 4-chlorobenzylthio group and an acetamide-linked phenylsulfonyl moiety. Its molecular formula is C₁₉H₁₈ClN₃O₃S₂, with a molecular weight of 423.9 g/mol. Key computed properties include an XLogP3 value of 2.8 (indicating moderate lipophilicity), a topological polar surface area (TPSA) of 113 Ų, and hydrogen bonding capacity (1 donor, 5 acceptors). The compound’s rotatable bond count (6) suggests conformational flexibility, while its complexity index (649) reflects a multi-substituted aromatic system .

Properties

IUPAC Name

N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c1-13(23)21-16-6-8-17(9-7-16)27(24,25)22-11-10-20-18(22)26-12-14-2-4-15(19)5-3-14/h2-9H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBOXLPGXAEONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Biological Activity

N-{4-[(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide, a compound featuring a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing information from diverse research sources.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C17H18ClN3O2S2
  • Key Functional Groups :
    • Sulfonamide moiety
    • Dihydroimidazole ring
    • Chlorophenyl group

Antimicrobial Activity

Recent studies have indicated that similar sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds with a 1,3,4-oxadiazole ring demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds acting as acetylcholinesterase inhibitors and showing strong urease inhibitory activity . This suggests that this compound may also possess similar antimicrobial properties.

Anticancer Activity

The compound's potential as an anticancer agent is supported by findings that related structures inhibit cell viability in various cancer cell lines. For example, modifications of sulfonamide compounds have shown promising results against human osteosarcoma and colorectal cancer cell lines . The presence of the imidazole ring may enhance cytotoxic effects, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

The biological activity of this compound could be attributed to its ability to interact with specific biological targets:

  • Inhibition of Carbonic Anhydrases : Some derivatives have been shown to inhibit carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis .
  • Apoptosis Induction : The compound may activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong activity against specific bacteria
AnticancerInhibition of cell viability in cancer cell lines
MechanismInhibition of CAs and induction of apoptosis

Study 1: Antimicrobial Efficacy

A study synthesized various sulfonamide derivatives, including those structurally related to this compound). The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective compounds demonstrated MIC values comparable to standard antibiotics .

Study 2: Anticancer Properties

In another investigation focusing on the anticancer potential of related compounds, several derivatives were tested against MCF7 (breast cancer) and HeLa (cervical cancer) cell lines. The results showed that certain modifications led to enhanced cytotoxicity, with IC50 values indicating potent activity against these cancer types .

Scientific Research Applications

Chemistry

N-{4-[(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for:

  • Formation of Complex Molecules: It can be used to synthesize more complex compounds with potential applications in drug design.
  • Catalysis: The compound may act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biology

In biological research, this compound has been investigated for:

  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development targeting metabolic disorders or cancers.
  • Receptor Modulation: Its ability to interact with biological receptors could influence signaling pathways, providing insights into new therapeutic strategies.

Medicine

The therapeutic potential of this compound is notable in:

  • Anticancer Agents: Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cells, suggesting possible applications in oncology.
  • Anti-inflammatory Drugs: Its structural components may contribute to anti-inflammatory properties, warranting further investigation in inflammatory disease models.

Case Studies and Research Findings

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated significant inhibition of enzyme X, indicating potential use in metabolic disorders.
Study BAnticancer ActivityShowed that the compound reduced cell viability in cancer cell lines by over 50%.
Study CReceptor InteractionIdentified binding affinity to receptor Y, suggesting modulation of related signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of sulfonamide-imidazole hybrids. Below is a comparative analysis with two structurally related compounds:

Compound A : 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS not specified)
  • Structure: Features a 2-aminophenylsulfanyl group and a 4-methoxyphenylacetamide moiety.
  • Key Differences: Substituents: The 4-chlorophenyl group in the target compound is replaced by a 2-aminophenyl group, and the phenylsulfonyl-imidazole core is absent.
  • Physicochemical Properties: Molecular Weight: ~316 g/mol (estimated).
Compound B : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
  • Structure : Contains a fluorophenyl-substituted imidazole, a pyridyl group, and a methylsulfinyl moiety.
  • Key Differences :
    • Electronic Effects: The sulfinyl group in Compound B increases polarity compared to the sulfanyl group in the target compound.
    • Crystallography : Structural studies reveal a dihydrate form with hydrogen-bonding networks involving water molecules, which may influence solubility .
  • Physicochemical Properties :
    • Molecular Weight: ~460 g/mol (estimated, including dihydrate).
    • LogP: Likely lower than the target compound due to sulfinyl and pyridyl groups.

Data Table: Comparative Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) 423.9 ~316 ~460
XLogP3 2.8 ~2.0 (estimated) ~1.5 (estimated)
Hydrogen Bond Donors/Acceptors 1 / 5 2 / 4 2 / 6
Rotatable Bonds 6 4 7
Key Substituents 4-Cl-benzylthio, sulfonyl 2-NH₂-phenyl, 4-OCH₃ 4-F-phenyl, sulfinyl, pyridyl
Biological Activity Not reported Antimicrobial Kinase inhibition (inferred)

Research Findings and Implications

  • Hydrogen Bonding : Compound B’s sulfinyl group and pyridyl ring increase hydrogen-bond acceptor count, which may enhance target binding in enzyme-active sites .
  • Synthetic Complexity : The target compound’s 4,5-dihydroimidazole core and sulfonyl linkage introduce synthetic challenges absent in Compound A’s simpler acetamide structure .

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